4-tert-Butyl-alpha-cyclopropylbenzyl alcohol
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Overview
Description
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol is a chemical compound with the molecular formula C14H20O It is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-alpha-cyclopropylbenzyl alcohol typically involves the reaction of 4-tert-butylbenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 4-tert-Butyl-alpha-cyclopropylbenzaldehyde or 4-tert-Butyl-alpha-cyclopropylbenzoic acid.
Reduction: 4-tert-Butyl-alpha-cyclopropylbenzene.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-alpha-cyclopropylbenzyl alcohol involves its interaction with specific molecular targets. The alcohol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl and tert-butyl groups may contribute to the compound’s overall stability and reactivity, affecting its biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl alcohol: Similar structure but lacks the cyclopropyl group.
4-tert-Butylbenzoic acid: Contains a carboxylic acid group instead of an alcohol group.
4-tert-Butylbenzaldehyde: Contains an aldehyde group instead of an alcohol group.
Uniqueness
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol is unique due to the presence of both a cyclopropyl group and a tert-butyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83763-25-1 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-cyclopropylmethanol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)12-8-6-11(7-9-12)13(15)10-4-5-10/h6-10,13,15H,4-5H2,1-3H3 |
InChI Key |
MWCIRDOGSTYYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2CC2)O |
Origin of Product |
United States |
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